

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-3-cyclopropylurea

Cat. No.: B3196744

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CAS Number: 1000931-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Aminophenyl)-3-cyclopropylurea**, a key chemical intermediate in the synthesis of advanced therapeutic agents. While specific biological data for this compound is not extensively available in public literature, its pivotal role as a precursor to the multi-targeted tyrosine kinase inhibitor, Lenvatinib, underscores its significance in medicinal chemistry and drug development. This guide will focus on its physicochemical properties, a representative synthesis protocol, and its contextual biological relevance through the lens of Lenvatinib's mechanism of action.

Core Compound Data

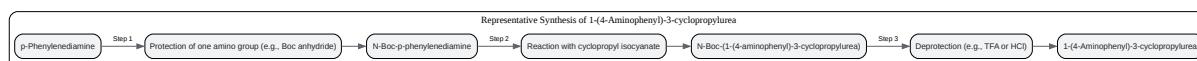
A summary of the key quantitative and qualitative data for **1-(4-Aminophenyl)-3-cyclopropylurea** is presented below.

Property	Value
CAS Number	1000931-26-9
Molecular Formula	C ₁₀ H ₁₃ N ₃ O
Molecular Weight	191.23 g/mol
Appearance	White to off-white solid (presumed)
Purity	Typically >95% (as per suppliers)
Solubility	Soluble in organic solvents like DMSO and ethanol
Storage Temperature	2-8°C

Representative Synthesis Protocol

The synthesis of **1-(4-Aminophenyl)-3-cyclopropylurea** can be achieved through several synthetic routes common for the formation of urea derivatives. A representative protocol involves the reaction of a protected p-phenylenediamine derivative with a cyclopropyl isocyanate equivalent, followed by deprotection.

Experimental Workflow:



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Caption: A logical workflow for the synthesis of **1-(4-Aminophenyl)-3-cyclopropylurea**.

Methodology:

- Protection: p-Phenylenediamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc_2O), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield N-Boc-p-phenylenediamine. This step is crucial to ensure selective reaction at one of the amino groups.
- Urea Formation: The protected intermediate is then reacted with cyclopropyl isocyanate in an aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
- Deprotection: The Boc-protected urea derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like DCM to remove the Boc group, yielding the final product, **1-(4-Aminophenyl)-3-cyclopropylurea**. The product is then purified by recrystallization or column chromatography.

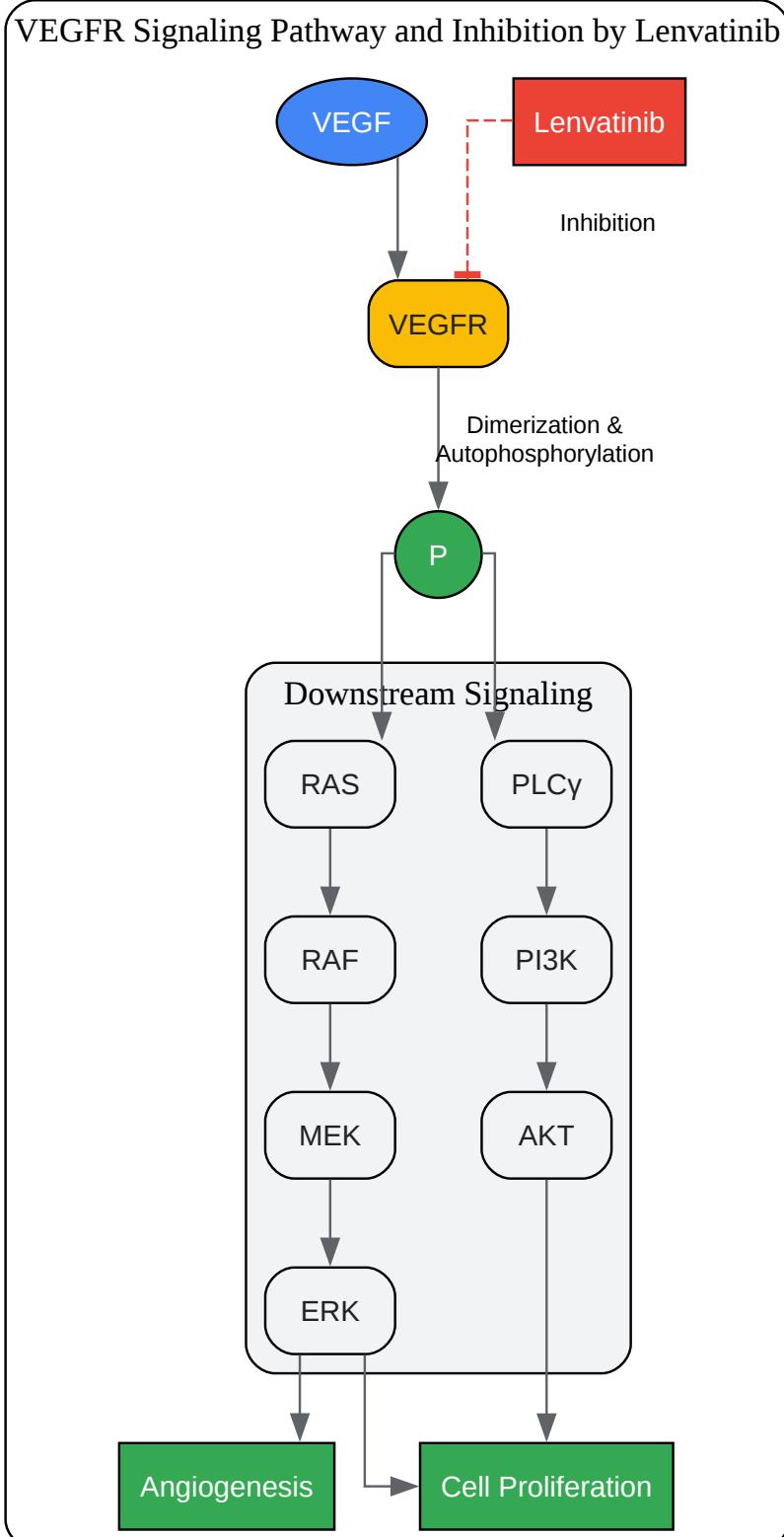
Biological Context: Role as a Precursor to Lenvatinib

1-(4-Aminophenyl)-3-cyclopropylurea is a critical building block in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).^[1] Lenvatinib's therapeutic effects are primarily attributed to its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4), both of which are key drivers of tumor angiogenesis and proliferation.^{[2][3][4]}

Lenvatinib's Mechanism of Action and Signaling Pathways

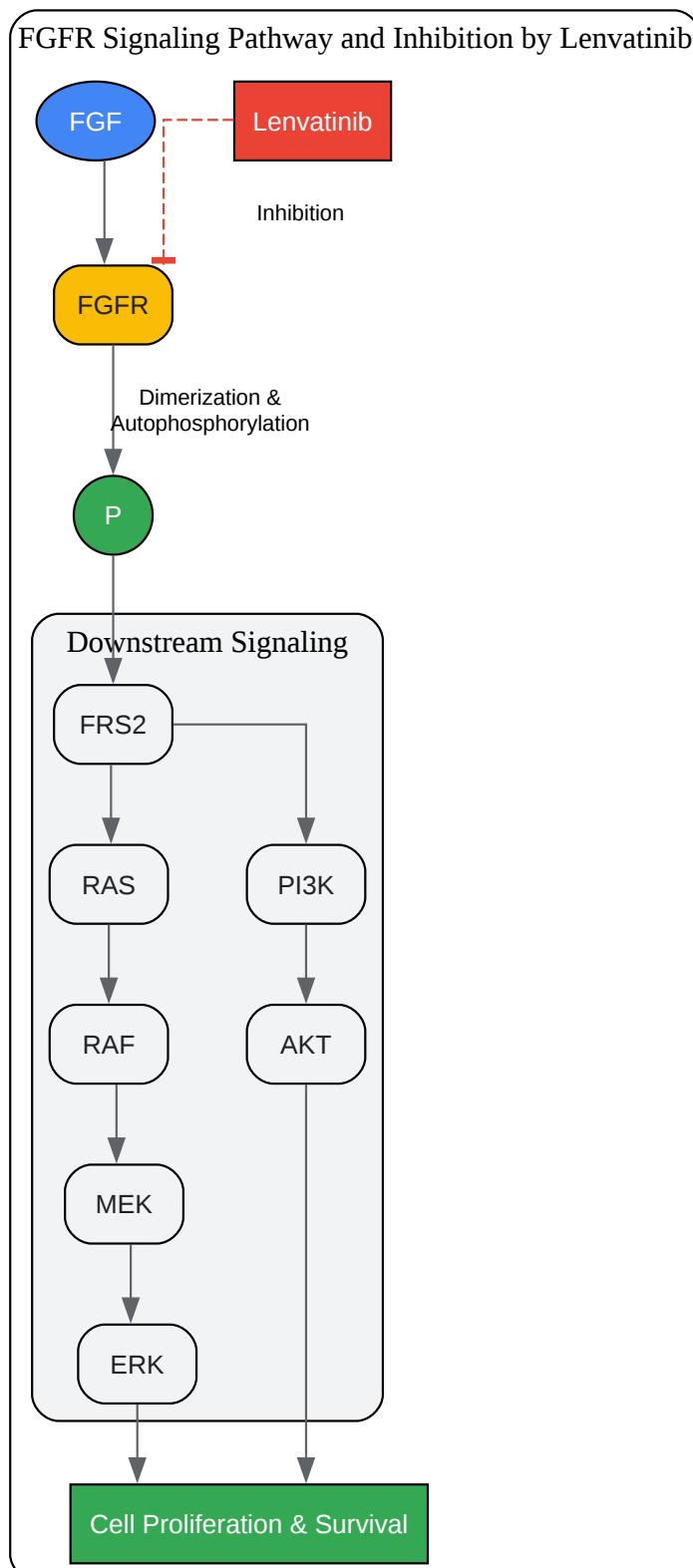
Lenvatinib exerts its anti-cancer effects by blocking the ATP-binding sites of VEGFR and FGFR, thereby inhibiting the downstream signaling cascades that promote cell growth, migration, and the formation of new blood vessels that supply tumors.^{[5][6]}

VEGFR Signaling Pathway Inhibition:

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Caption: Lenvatinib inhibits VEGFR phosphorylation, blocking downstream pro-angiogenic and proliferative signals.[\[3\]](#)

FGFR Signaling Pathway Inhibition:

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Caption: Lenvatinib blocks FGFR signaling, thereby inhibiting tumor cell proliferation and survival.[2][7]

Representative Experimental Protocol: Tyrosine Kinase Activity Assay

To assess the inhibitory potential of compounds derived from **1-(4-Aminophenyl)-3-cyclopropylurea**, a general tyrosine kinase assay can be employed. The following is a representative protocol based on a fluorescence polarization (FP) method.

Assay Workflow:

Tyrosine Kinase Inhibitor Assay Workflow (FP-based)

Prepare reaction mix:
- Tyrosine Kinase
- Peptide Substrate
- Test Compound (e.g., Lenvatinib derivative)

Initiate reaction by adding ATP

Incubate at 37°C

Stop reaction (e.g., with EDTA)

Add fluorescently labeled anti-phosphotyrosine antibody

Measure Fluorescence Polarization

Calculate IC₅₀

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Caption: A typical workflow for a fluorescence polarization-based tyrosine kinase inhibitor assay.

Methodology:

- Reaction Setup: In a microplate, combine the target tyrosine kinase (e.g., VEGFR2 or FGFR1), a suitable peptide substrate, and the test compound at various concentrations.
- Reaction Initiation: Start the kinase reaction by adding a solution of adenosine triphosphate (ATP).
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.
- Detection: Add a fluorescently labeled anti-phosphotyrosine antibody to the wells. This antibody will bind to the phosphorylated substrate.
- Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A high polarization value indicates significant antibody binding to the phosphorylated substrate (low inhibition), while a low value indicates inhibition of the kinase.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

1-(4-Aminophenyl)-3-cyclopropylurea is a valuable intermediate in the synthesis of complex, biologically active molecules. Its role as a precursor to the multi-targeted tyrosine kinase inhibitor Lenvatinib highlights its importance in the development of modern cancer therapeutics. While direct biological data on this specific compound is limited, understanding its synthetic utility and the mechanism of action of the final drug product provides a clear rationale for its significance in medicinal chemistry and drug discovery. The protocols and pathways described herein offer a foundational understanding for researchers working with this and related chemical entities.

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